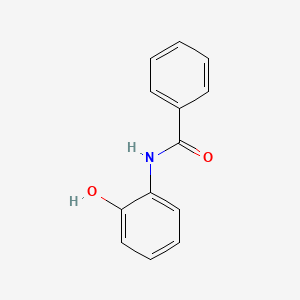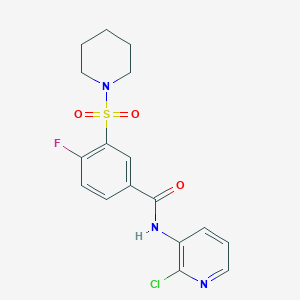![molecular formula C17H22NO2PS B5124442 O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)
O,O-diethyl [anilino(phenyl)methyl]phosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-diethyl [anilino(phenyl)methyl]phosphonothioate, commonly known as Parathion, is an organophosphate pesticide that has been widely used for agricultural purposes. It was first synthesized in the 1940s and has been used as an insecticide to control pests on crops such as cotton, corn, and soybeans. Despite its effectiveness, Parathion has been banned in many countries due to its toxicity to humans and the environment.
Mechanism of Action
Parathion acts as an acetylcholinesterase inhibitor, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and respiratory failure. The inhibition of acetylcholinesterase is irreversible, which makes Parathion highly toxic and potentially lethal.
Biochemical and Physiological Effects:
Parathion exposure can cause a wide range of biochemical and physiological effects. In addition to the symptoms mentioned above, Parathion exposure can also cause nausea, vomiting, diarrhea, headaches, and dizziness. Chronic exposure to Parathion has been linked to long-term health effects such as cancer, reproductive disorders, and neurological disorders.
Advantages and Limitations for Lab Experiments
Parathion has several advantages as a model compound in toxicology studies. It is highly toxic and has a well-established mechanism of action, which makes it useful for investigating the effects of organophosphate pesticides. However, Parathion also has several limitations. It is highly toxic, which makes it difficult to work with in a laboratory setting. Additionally, Parathion is banned in many countries, which limits its availability for research purposes.
Future Directions
For research on Parathion include the development of new antidotes and protective agents, the investigation of long-term health effects of chronic exposure, and the evaluation of alternative methods for pest control that are less toxic to humans and the environment.
Synthesis Methods
Parathion is synthesized by reacting diethyl phosphorochloridate with aniline in the presence of sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to form O,O-diethyl [anilino(phenyl)methyl]phosphonothioate. The synthesis method of Parathion is well-established and has been extensively studied in the literature.
Scientific Research Applications
Parathion has been widely used as a model compound in toxicology studies due to its high toxicity to humans and animals. It has been used to investigate the mechanism of action of organophosphate pesticides and their effects on the nervous system. Parathion has also been used in studies to evaluate the efficacy of various antidotes and protective agents against organophosphate poisoning. Additionally, Parathion has been used in environmental studies to evaluate its effects on non-target organisms and the ecosystem.
properties
IUPAC Name |
N-[diethoxyphosphinothioyl(phenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2PS/c1-3-19-21(22,20-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGALJULGBRHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5124395.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124414.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)
![4-(2,3-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124420.png)

![5-[2-(benzyloxy)-5-chlorobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124424.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)

![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)